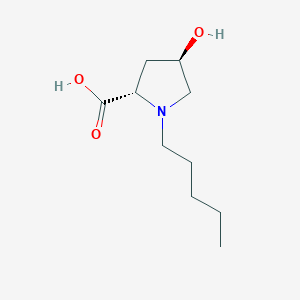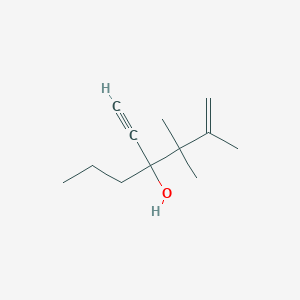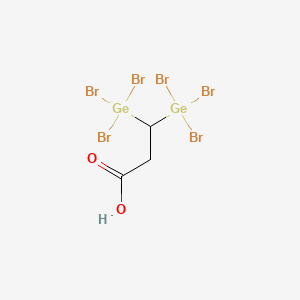
3,3-Bis(tribromogermyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(tribromogermyl)propanoic acid is an organogermanium compound characterized by the presence of two tribromogermyl groups attached to a propanoic acid backbone
Preparation Methods
The synthesis of 3,3-Bis(tribromogermyl)propanoic acid typically involves the reaction of germanium tetrachloride with a suitable organic precursor under controlled conditions. The reaction is carried out in the presence of a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the substitution of chlorine atoms with tribromogermyl groups. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
3,3-Bis(tribromogermyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding germanium oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Scientific Research Applications
3,3-Bis(tribromogermyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it a subject of study in the development of new biomaterials and bioactive molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3,3-Bis(tribromogermyl)propanoic acid involves the interaction of its germanium atoms with various molecular targets. The tribromogermyl groups can form coordination complexes with other molecules, influencing their reactivity and stability. The compound’s effects are mediated through pathways involving the formation of germanium-oxygen or germanium-carbon bonds, which can alter the chemical and physical properties of the target molecules .
Comparison with Similar Compounds
3,3-Bis(tribromogermyl)propanoic acid can be compared with other similar compounds, such as:
3,3-Bis(trimethylgermyl)propanoic acid: This compound has trimethylgermyl groups instead of tribromogermyl groups, resulting in different reactivity and applications.
3,3-Bis(trichlorogermyl)propanoic acid: The presence of trichlorogermyl groups makes this compound more reactive towards nucleophilic substitution reactions compared to its tribromogermyl counterpart.
3,3-Bis(trifluorogermyl)propanoic acid: The trifluorogermyl groups impart unique electronic properties to the compound, making it useful in specific applications.
Properties
CAS No. |
92567-99-2 |
|---|---|
Molecular Formula |
C3H4Br6Ge2O2 |
Molecular Weight |
696.7 g/mol |
IUPAC Name |
3,3-bis(tribromogermyl)propanoic acid |
InChI |
InChI=1S/C3H4Br6Ge2O2/c4-10(5,6)2(1-3(12)13)11(7,8)9/h2H,1H2,(H,12,13) |
InChI Key |
ZHXKSUFATYJVHG-UHFFFAOYSA-N |
Canonical SMILES |
C(C([Ge](Br)(Br)Br)[Ge](Br)(Br)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



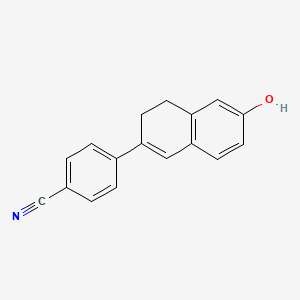
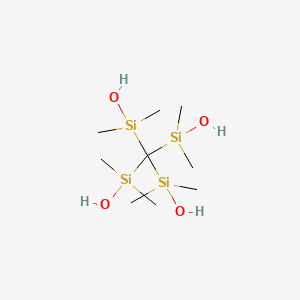
![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
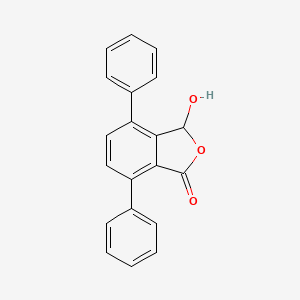
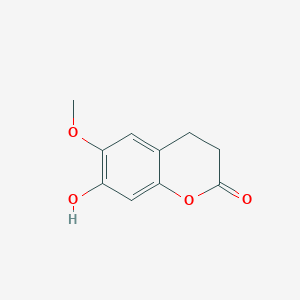
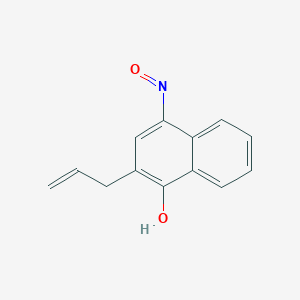
![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)
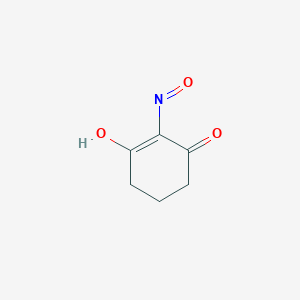
![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)
